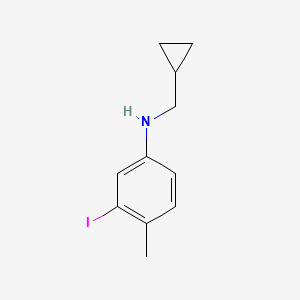![molecular formula C15H17N B12068155 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a phenyl group substituted with a 3-methylphenyl group at the para position and an ethanamine chain. It is a significant entity in the synthesis of various pharmaceutical drugs and other chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine can be achieved through transaminase-mediated chiral selective synthesis. This involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases such as ATA-025. The reaction conditions include the use of dimethylsulfoxide as a co-solvent, enzyme loading, substrate loading, temperature, and pH optimization. The optimal conditions are 10% enzyme loading, 50 g/L substrate loading, 45°C, and pH 8.0 .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale biocatalytic processes. These processes utilize immobilized whole-cell biocatalysts with transaminase activity to achieve high conversion rates and product yields. The use of biocatalysts offers an environmentally friendly and economically viable method for the synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the compound, reducing it to its corresponding amine.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the amine group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine for the formation of oximes, hydrazine for the formation of hydrazones, and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal conversion and yield .
Major Products Formed
The major products formed from these reactions include oximes, hydrazones, and reduced amines. These products are often used as intermediates in the synthesis of other pharmaceutical compounds and chemical entities .
Applications De Recherche Scientifique
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the transamination process, where it acts as a substrate for transaminases. This interaction leads to the formation of chiral amines, which are essential intermediates in the synthesis of various pharmaceutical drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine include:
- 1-(3-methylphenyl)ethan-1-one
- 1-(4-methylphenyl)ethan-1-amine
- 1-(3-methoxyphenyl)ethan-1-amine
- 1-(1-naphthyl)ethanamine
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows for unique interactions in transamination reactions. This compound’s ability to act as a substrate for transaminases makes it a valuable entity in the synthesis of chiral amines and other pharmaceutical intermediates .
Propriétés
Formule moléculaire |
C15H17N |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
2-[4-(3-methylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H17N/c1-12-3-2-4-15(11-12)14-7-5-13(6-8-14)9-10-16/h2-8,11H,9-10,16H2,1H3 |
Clé InChI |
QQUVSYCSXSRHOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)


![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)







![bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride](/img/structure/B12068166.png)
![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)
